4-Chloro-6-(3-piperidinylmethoxy)pyrimidine hydrochloride
Overview
Description
Scientific Research Applications
Sigma-1 Receptor Antagonists for Neuropathic Pain
Pyrimidines, including derivatives similar to 4-Chloro-6-(3-piperidinylmethoxy)pyrimidine hydrochloride, have been synthesized and evaluated for their potential as sigma-1 receptor antagonists, offering a novel approach for treating neuropathic pain. These compounds demonstrated high binding affinity to the sigma-1 receptor and showed promising antinociceptive effects in various animal models of neuropathic pain, suggesting their utility in developing new pain management therapies (Lan et al., 2014).
Antimicrobial and Antitumor Activities
Pyrimidine derivatives have been investigated for their antimicrobial and antitumor activities. These studies involve the synthesis of novel pyrimidine compounds and their biological evaluation against a variety of bacterial and fungal strains, as well as cancer cell lines. Certain derivatives exhibited significant antibacterial, antifungal, and antitumor properties, highlighting the therapeutic potential of pyrimidine compounds in treating infections and cancer (Mittal et al., 2011; Taher & Helwa, 2012).
Nonlinear Optical Materials
The pyrimidine scaffold is also of interest in the field of materials science, particularly in the development of nonlinear optical (NLO) materials. Research has shown that pyrimidine derivatives can exhibit significant NLO properties, making them suitable candidates for applications in optoelectronics and photonics. This highlights the versatility of pyrimidine compounds beyond their biological applications (Hussain et al., 2020).
Properties
IUPAC Name |
4-chloro-6-(piperidin-3-ylmethoxy)pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O.ClH/c11-9-4-10(14-7-13-9)15-6-8-2-1-3-12-5-8;/h4,7-8,12H,1-3,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUWNGVCLFKSBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC(=NC=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671602 | |
Record name | 4-Chloro-6-[(piperidin-3-yl)methoxy]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185309-95-8 | |
Record name | 4-Chloro-6-[(piperidin-3-yl)methoxy]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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